molecular formula C18H17FN2O2 B12270181 4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)-3-fluorobenzonitrile

4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)-3-fluorobenzonitrile

Cat. No.: B12270181
M. Wt: 312.3 g/mol
InChI Key: IMMJBQFLRJSCEE-UHFFFAOYSA-N
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Description

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile is a complex organic compound that features a benzodioxin ring, a fluorobenzonitrile moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions typically involve the use of halides and a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile apart is its unique combination of a benzodioxin ring, a fluorobenzonitrile moiety, and an amino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

4-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C18H17FN2O2/c1-21(12-15-4-2-13(10-20)8-16(15)19)11-14-3-5-17-18(9-14)23-7-6-22-17/h2-5,8-9H,6-7,11-12H2,1H3

InChI Key

IMMJBQFLRJSCEE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)CC3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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